2-bromo-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline
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Overview
Description
2-bromo-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline is a complex organic compound that features a bromine atom, an indole moiety, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline typically involves multi-step organic reactions. One common method includes the bromination of aniline derivatives followed by coupling reactions with indole and pyridine derivatives. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-bromo-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-bromo-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline involves its interaction with specific molecular targets. The indole and pyridine moieties allow it to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-[(2-methyl-1H-indol-3-yl)methyl]aniline: Lacks the pyridine ring, which may affect its binding properties and biological activity.
N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline: Lacks the bromine atom, which can influence its reactivity and chemical properties.
Uniqueness
The presence of both the bromine atom and the pyridine ring in 2-bromo-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline makes it unique. These functional groups contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds .
Properties
Molecular Formula |
C21H18BrN3 |
---|---|
Molecular Weight |
392.3 g/mol |
IUPAC Name |
2-bromo-N-[(2-methyl-1H-indol-3-yl)-pyridin-2-ylmethyl]aniline |
InChI |
InChI=1S/C21H18BrN3/c1-14-20(15-8-2-4-10-17(15)24-14)21(19-12-6-7-13-23-19)25-18-11-5-3-9-16(18)22/h2-13,21,24-25H,1H3 |
InChI Key |
DLIUNOVLTBSJTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC=CC=N3)NC4=CC=CC=C4Br |
Origin of Product |
United States |
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